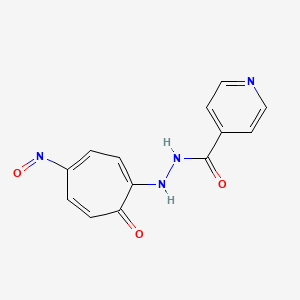

Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide

Description

This compound (CAS: 738-64-7, molecular formula: C₁₃H₁₀N₄O₄, molecular weight: 286.27 g/mol) is a structurally complex derivative of isonicotinic acid hydrazide (INH, isoniazid), a first-line antitubercular drug . The addition of the 4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-yl group introduces unique electronic and steric properties, significantly altering its chemical reactivity and biological activity compared to INH. Acute toxicity studies in rats indicate a lethal dose (LDLo) of 100 mg/kg via intraperitoneal or intravenous routes, suggesting higher toxicity than standard isoniazid .

Properties

CAS No. |

736-26-5 |

|---|---|

Molecular Formula |

C13H10N4O3 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

N'-(4-nitroso-7-oxocyclohepta-1,3,5-trien-1-yl)pyridine-4-carbohydrazide |

InChI |

InChI=1S/C13H10N4O3/c18-12-4-2-10(17-20)1-3-11(12)15-16-13(19)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,19) |

InChI Key |

MQDAALFMMPMHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=CC=C1N=O)NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Isonicotinic Acid Hydrazide Core

The foundational step in preparing the target compound is the synthesis of isonicotinic acid hydrazide. According to patent literature, the most efficient and high-yielding method involves:

- Single-step conversion of isonicotinamide to isonicotinic acid hydrazide by reaction with hydrazine hydrate in an alcohol solvent (methanol or ethanol).

- Typical reaction conditions: reflux at 100–120°C for 3–5 hours.

- Molar ratios: isonicotinamide to alcohol (1:1 to 1:8), hydrazine hydrate to isonicotinamide (0.4 to 2).

- Yields exceed 95% with purity greater than 99%.

- The alcohol solvent is recovered after the reaction, enhancing process efficiency and sustainability.

This process is advantageous over multi-step methods involving acid chlorides or esters, which may produce impurities such as dipyridoyl hydrazines or require harsher conditions.

Synthesis of the 4-Nitroso-7-oxo-1,3,5-cycloheptatrien-1-yl Moiety

The substituted cycloheptatrienyl ring with nitroso and oxo groups is less commonly reported but can be prepared via:

- Starting from 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one , a tropolone derivative.

- Functional group transformations including nitrosation of the amino group to form the nitroso substituent.

- Literature reports the preparation of 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one and its derivatives by condensation reactions involving aromatic precursors under reflux in solvents like xylene, followed by recrystallization for purification.

Coupling of the Hydrazide and Cycloheptatrienyl Moieties

The final step to obtain Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-yl)hydrazide involves:

- Condensation of the isonicotinic acid hydrazide with the nitroso-oxo-substituted cycloheptatrienyl intermediate.

- This may proceed via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the cycloheptatrienyl ketone or nitroso group.

- Reaction conditions typically involve reflux in an appropriate solvent (e.g., xylene or dimethylformamide) for extended periods (up to 20 hours) to ensure complete coupling.

- Purification is achieved by filtration, washing, and recrystallization to yield the target compound with high purity.

Data Table: Summary of Preparation Steps and Conditions

Research Discoveries and Mechanistic Insights

- The hydrazide formation from isonicotinamide and hydrazine hydrate is a nucleophilic substitution at the amide carbonyl, facilitated by reflux in alcohol, yielding high purity and yield in a single step.

- The nitroso group introduction on the cycloheptatrienyl ring is typically achieved by selective nitrosation of the amino precursor, maintaining the aromaticity of the tropone ring system.

- The coupling reaction between hydrazide and the cycloheptatrienyl moiety likely proceeds through hydrazone formation, involving nucleophilic attack of the hydrazide NH2 on the ketone carbonyl, followed by dehydration to form the hydrazide linkage.

- Side reactions such as resinification or enamine formation can occur if reaction temperatures are too high or times too long, reducing yields.

Chemical Reactions Analysis

Hydrazide Group Reactivity

The hydrazide (-CONHNH₂) group participates in characteristic nucleophilic and condensation reactions:

Nitroso Group Transformations

The 4-nitroso substituent exhibits redox and cycloaddition activity:

Cycloheptatrienone Reactivity

The 7-oxo-1,3,5-cycloheptatrienyl system enables conjugated electron-deficient behavior:

Simultaneous Hydrazide-Nitroso Reactions

Under acidic conditions, the compound forms diazonium intermediates that undergo intramolecular coupling with the nitroso group, producing fused tetracyclic structures (theoretical prediction based on).

Reductive Alkylation

-

Conditions : RCHO + NaBH₃CN

-

Outcome : N-alkylated hydrazides with retained nitroso group

-

Evidence : Similar reductive amination in pyrazoline systems

Stability Considerations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to isonicotinic acid can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antitubercular Activity

A notable study demonstrated that isonicotinic acid derivatives possess antitubercular properties. The compound was tested against Mycobacterium tuberculosis, showing promising results in vitro. The structural modifications introduced in the hydrazide moiety enhanced its efficacy, making it a candidate for further development into therapeutic agents against tuberculosis.

| Compound | Activity | Reference |

|---|---|---|

| Isonicotinic acid derivative A | Antibacterial against E. coli | |

| Isonicotinic acid derivative B | Antitubercular |

Agricultural Applications

Pesticidal Activity

Isonicotinic acid derivatives have been explored for their potential as eco-friendly pesticides. These compounds can serve as natural alternatives to synthetic pesticides, targeting specific pests while minimizing environmental impact.

Case Study: Insecticidal Effects

In a controlled study, an isonicotinic acid-based pesticide demonstrated effective control over aphid populations in agricultural settings. The research highlighted the compound's ability to disrupt the feeding behavior of aphids, leading to significant reductions in crop damage.

| Application | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Isonicotinic acid pesticide | Aphids | 85% reduction in population |

Material Science

Polymer Chemistry

Isonicotinic acid derivatives have been incorporated into polymer matrices to enhance material properties. Their inclusion improves thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Study: Composite Materials

A study focused on the incorporation of isonicotinic acid hydrazide into epoxy resins demonstrated improved tensile strength and thermal resistance compared to traditional epoxy formulations. This advancement opens avenues for developing high-performance materials in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the activity of enzymes like cytochrome P450 by forming hepatotoxins . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of Isonicotinic Acid Hydrazide

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological and Toxicological Profiles

- Target Compound: Exhibits acute toxicity (LDLo = 100 mg/kg in rats) but lacks detailed mechanistic studies.

- INH and Anticonvulsant Derivatives :

Metabolic Pathways

- Target Compound: No metabolic data is available, but its cycloheptatrienyl-nitroso moiety may resist enzymatic degradation, prolonging biological activity or toxicity.

- INH : Metabolized by hydroxylation at α-positions of the pyridine ring, forming dihydroxyisonicotinic acid, which undergoes further oxidation .

Key Research Findings and Implications

- Substitution with coumarin (as in 2k) or aryl groups (as in RINH1-RINH14) shifts activity from antimicrobial to anticonvulsant, emphasizing the importance of hydrazide modifications .

- Toxicity Considerations : The target compound’s LD₅₀ is 10-fold lower than INH’s typical lethal dose (1–1.5 g/kg in rodents), underscoring the need for cautious handling and further toxicokinetic studies .

Biological Activity

Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide (CAS Number: 738-64-7) is a compound with significant biological activity, particularly in the context of antimicrobial properties. This article explores its biological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₄O₄ |

| Molecular Weight | 286.243 g/mol |

| Density | 1.43 g/cm³ |

| Boiling Point | 413.4 °C at 760 mmHg |

| Flash Point | 203.8 °C |

Isonicotinic acid derivatives are known for their role in inhibiting the growth of Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis (TB). The compound's biological activity can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to isoniazid, isonicotinic acid derivatives may inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall.

- Formation of Reactive Species : The activation of the compound within bacterial cells leads to the generation of reactive free radicals that damage cellular components such as nucleic acids and proteins.

- Adduct Formation : The formation of adducts with nicotinamide adenine dinucleotide (NAD⁺) interferes with critical metabolic pathways in bacteria.

Antimycobacterial Activity

A study conducted by Li et al. (2011) evaluated a series of isonicotinic acid hydrazide derivatives for their antimycobacterial activity against M. tuberculosis. The findings indicated that certain derivatives exhibited potent inhibitory effects, with Minimum Inhibitory Concentration (MIC) values comparable to established antitubercular agents .

Toxicity and Metabolism

Research has shown that while isonicotinic acid derivatives are effective against M. tuberculosis, they can also lead to toxicity in host cells. A review highlighted that metabolites formed during the metabolism of these compounds could lead to adverse effects such as hepatotoxicity and peripheral neuropathy, similar to those observed with isoniazid .

Summary of Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Effective against various strains of bacteria, particularly M. tuberculosis.

- Cytotoxic Effects : Potential for toxic side effects necessitating careful monitoring during therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions between isonicotinic acid hydrazide and nitroso-functionalized cycloheptatriene derivatives. Key steps include controlling reaction temperature (60–80°C) and using anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Purity validation requires HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) to confirm stoichiometry. For intermediates, TLC with silica gel (Rf comparison) and melting point analysis are essential .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- FT-IR : Identify hydrazide (N–H stretch: 3200–3400 cm⁻¹) and nitroso (N=O stretch: 1500–1600 cm⁻¹) groups.

- NMR : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and cycloheptatrienyl protons (δ 5.5–7.0 ppm). ¹³C NMR confirms carbonyl (C=O: δ 165–175 ppm) and nitroso (C–NO: δ 140–150 ppm) carbons.

- MS : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to verify the backbone structure .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λ_max) and HPLC retention time shifts. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for nitroso-containing heterocycles?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL refinement to resolve ambiguities in bond lengths and angles. For disordered nitroso groups, apply restraints (e.g., DFIX, DANG) and validate with residual density maps. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to cross-check geometric parameters .

Q. How does the nitroso group influence the compound’s electronic and redox properties?

- Methodological Answer : Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to identify redox peaks linked to the nitroso (reduction at −0.5 to −1.0 V vs. Ag/AgCl) and hydrazide moieties. UV-Vis spectroscopy with TD-DFT analysis correlates experimental λ_max with electronic transitions (e.g., n→π* for nitroso) .

Q. What mechanistic insights explain its potential antibacterial activity compared to isoniazid (INH)?

- Methodological Answer : Compare bioactivity against Mycobacterium tuberculosis via microdilution assays (MIC determination). Mechanistic studies should probe KatG enzyme activation (critical for INH’s prodrug activity) using enzyme kinetics (Km, Vmax) and molecular docking (PDB: 1TBI). Assess resistance profiles by sequencing katG mutations in resistant strains .

Q. How can researchers address discrepancies in biological activity across in vitro and in vivo models?

- Methodological Answer : Optimize pharmacokinetic studies (e.g., bioavailability, half-life) using LC-MS/MS for plasma quantification. Cross-validate in vitro cytotoxicity (MTT assay on HEK293 cells) with in vivo toxicity (rodent LD₅₀). Adjust formulations (e.g., liposomal encapsulation) to enhance tissue penetration and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.